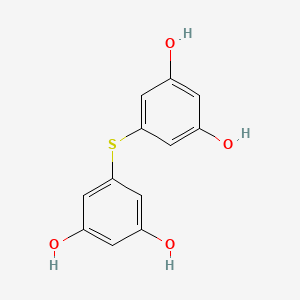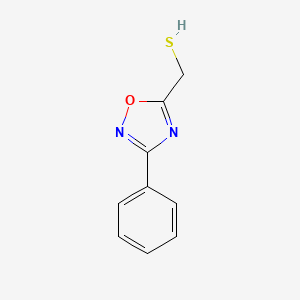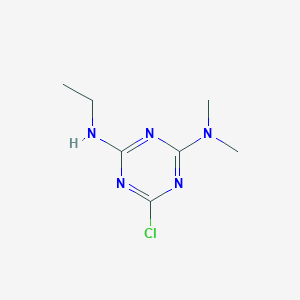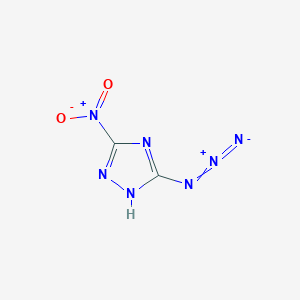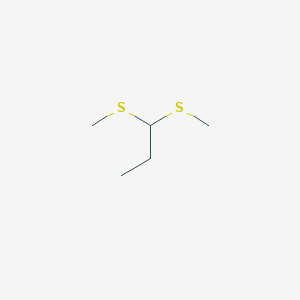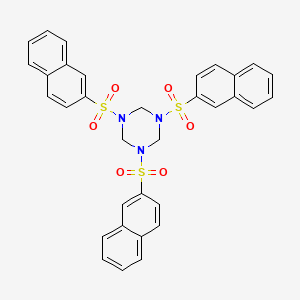
1,3,5-Triazine, hexahydro-1,3,5-tris(2-naphthalenylsulfonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Triazine, hexahydro-1,3,5-tris(2-naphthalenylsulfonyl)- is a heterocyclic compound belonging to the class of hexahydro-1,3,5-triazines These compounds are characterized by a six-membered ring containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine, hexahydro-1,3,5-tris(2-naphthalenylsulfonyl)- typically involves the condensation of primary amines with formaldehyde. The general reaction can be represented as follows: [ 3 \text{RCHO} + 3 \text{NH}_3 \rightarrow (\text{RCHNH})_3 + 3 \text{H}_2\text{O} ] In this case, the primary amine would be 2-naphthalenylsulfonylamine, and the reaction is carried out under controlled conditions to ensure the formation of the desired hexahydro-1,3,5-triazine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
1,3,5-Triazine, hexahydro-1,3,5-tris(2-naphthalenylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
科学的研究の応用
1,3,5-Triazine, hexahydro-1,3,5-tris(2-naphthalenylsulfonyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of polymers and as an additive in various industrial processes.
作用機序
The mechanism of action of 1,3,5-Triazine, hexahydro-1,3,5-tris(2-naphthalenylsulfonyl)- involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong bonds with metal ions and other electrophilic species, facilitating various chemical reactions. The compound’s ability to act as a ligand allows it to participate in coordination chemistry, influencing the reactivity and stability of metal complexes .
類似化合物との比較
Similar Compounds
Hexahydro-1,3,5-triazine: The parent compound without the naphthalenylsulfonyl groups.
1,3,5-Triazine, hexahydro-1,3,5-trimethyl-: A derivative with methyl groups instead of naphthalenylsulfonyl groups.
Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine: A similar compound with hydroxyethyl groups.
Uniqueness
These groups enhance the compound’s ability to form stable complexes and participate in various chemical reactions, making it valuable in both research and industrial applications .
特性
CAS番号 |
56221-25-1 |
|---|---|
分子式 |
C33H27N3O6S3 |
分子量 |
657.8 g/mol |
IUPAC名 |
1,3,5-tris(naphthalen-2-ylsulfonyl)-1,3,5-triazinane |
InChI |
InChI=1S/C33H27N3O6S3/c37-43(38,31-16-13-25-7-1-4-10-28(25)19-31)34-22-35(44(39,40)32-17-14-26-8-2-5-11-29(26)20-32)24-36(23-34)45(41,42)33-18-15-27-9-3-6-12-30(27)21-33/h1-21H,22-24H2 |
InChIキー |
WCRHMAPGTDMALG-UHFFFAOYSA-N |
正規SMILES |
C1N(CN(CN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC5=CC=CC=C5C=C4)S(=O)(=O)C6=CC7=CC=CC=C7C=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


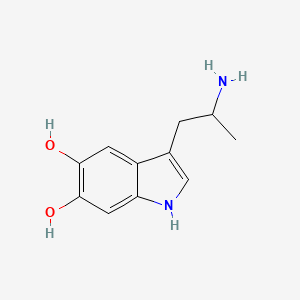
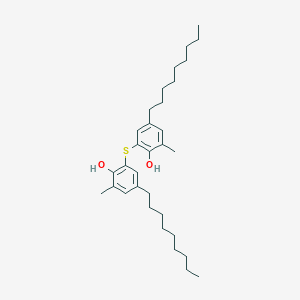
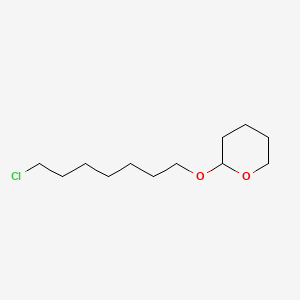


![Ethyl 2-chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B14636385.png)
![4-Chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B14636389.png)
